molecular formula C35H49NO11 B1683533 Yunaconitine CAS No. 70578-24-4

Yunaconitine

Numéro de catalogue B1683533
Numéro CAS: 70578-24-4
Poids moléculaire: 659.8 g/mol
Clé InChI: LLEMSCWAKNQHHA-ZQSYNORFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Yunaconitine is a diterpenoid alkaloid found in Aconitum plants . It is not only highly toxic but also biologically active . The molecular formula of Yunaconitine is C35H49NO11 .


Synthesis Analysis

Yunaconitine is synthesized in Aconitum plants. The putative genes involved in diterpenoid alkaloids biosynthesis in A. vilmorinianum roots were revealed by transcriptome sequencing . A team has attempted to convert Yunaconitine into Crassicauline A, another diterpenoid alkaloid, through a two-step process involving dehydration reaction and hydrogen reduction .


Molecular Structure Analysis

The molecular structure of Yunaconitine is complex, with 14 defined stereocenters . It has a similar skeleton to Crassicauline A, with the only difference being that Yunaconitine contains a α-hydroxyl group at C-3 .


Chemical Reactions Analysis

Yunaconitine can be transformed into Dehydroyunaconitine through a dehydration reaction . It’s also noted that rats demonstrated much more in vitro hydroxylation than humans did .


Physical And Chemical Properties Analysis

Yunaconitine has an average mass of 659.764 Da and a monoisotopic mass of 659.330566 Da . More detailed physical and chemical properties can be found in its Material Safety Data Sheet .

Applications De Recherche Scientifique

Synthesis of Crassicauline A

Yunaconitine has been used in the partial synthesis of Crassicauline A . The process involves a dehydration reaction to transform Yunaconitine into Dehydroyunaconitine, followed by a hydrogen reduction to acquire Crassicauline A . This method is more suitable for production application and is more concise, with a lower cost and higher yield .

Anti-Inflammatory and Analgesic Properties

Yunaconitine, as a C-19 diester diterpene alkaloid, has been found to have anti-inflammatory, analgesic, sedative, antipyretic, and antineoplastic effects . These properties make it a potential candidate for the development of new therapeutic agents.

Toxicity Analysis

Yunaconitine is a highly toxic aconitum alkaloid . Its toxicity has been studied extensively, and it has been found in the urine of patients with aconite poisoning . This makes it a valuable compound for studying the effects and mechanisms of aconite poisoning.

Metal Chelation

Yunaconitine acts as a metal chelator, inhibiting ferrozine-Fe 2+ complex formation . This property could be useful in the development of new treatments for diseases related to metal ion imbalance.

Antibacterial Activity

Yunaconitine has been found to be active against E. coli and B. subtilis . This suggests potential applications in the development of new antibacterial agents.

Use in Clinical Treatment

Crassicauline A, which can be synthesized from Yunaconitine, has been widely used in clinical treatment for more than 30 years in China . It is used in the treatment of rheumatoid arthritis, osteoarthritis, neuropathic and chronic pain .

Safety And Hazards

Yunaconitine is highly toxic . It’s important to handle it with care and follow safety guidelines as outlined in its Safety Data Sheet .

Orientations Futures

The future research directions of Yunaconitine could involve further understanding of its specific action mechanism and exploring potential novel applications of Yunaconitine derivatives in the biomedical field . Additionally, the development of more effective and safer synthesis methods could also be a focus .

Propriétés

IUPAC Name

[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMSCWAKNQHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990805
Record name 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yunaconitine

CAS RN

70578-24-4
Record name Yunaconitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070578244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yunaconitine
Reactant of Route 2
Yunaconitine
Reactant of Route 3
Reactant of Route 3
Yunaconitine
Reactant of Route 4
Yunaconitine
Reactant of Route 5
Yunaconitine
Reactant of Route 6
Reactant of Route 6
Yunaconitine

Q & A

A: Yunaconitine primarily acts on voltage-gated sodium channels (VGSCs) in excitable tissues like nerves and muscles. [, ] It binds to these channels, preventing them from closing properly and leading to persistent sodium influx. [, , , ] This disruption of normal nerve impulse transmission results in various physiological effects. [, , , ]

A: Yunaconitine has a molecular formula of C39H51NO11 and a molecular weight of 705.82 g/mol. [, , ]

A: Yes, spectroscopic data like NMR (1H and 13C), IR, UV, and Mass Spectrometry have been crucial in elucidating its structure and identifying it in various plant sources. [, , , , , , ] These spectroscopic techniques provide valuable information about the functional groups and overall structure of the molecule.

A: While specific studies focusing on Yunaconitine's stability under various conditions are limited in the provided papers, its inherent instability is known. [, ] Factors like temperature, humidity, and exposure to light can potentially degrade Yunaconitine. [, ] Further research is needed to fully understand its stability profile and develop appropriate storage and handling protocols.

ANone: The provided research papers primarily focus on Yunaconitine's biological activity and analytical methods for its detection and quantification. There is no information regarding its catalytic properties or applications in chemical reactions.

A: Yes, QSAR studies have been performed to investigate the relationship between the structure of Yunaconitine and related alkaloids with their toxicity. [] These analyses have revealed correlations between specific structural features and the lethal dose (LD50) of these compounds. [] These findings contribute to a better understanding of the structural determinants of toxicity within this class of alkaloids.

A: Research indicates that the presence of specific functional groups in Yunaconitine, such as the tertiary amine in ring A, the acetoxyl or ethoxyl group at C-8, the aromatic ester at C-14, and the saturation state of ring D, are crucial for its analgesic activity. [] Modifications to these groups can significantly alter its potency and potentially lead to the development of analogs with improved pharmacological profiles. [, ]

A: Yunaconitine is a highly toxic substance. [, , ] Its use raises significant safety concerns due to its potential to cause severe adverse effects, including cardiac arrhythmias and even death. [, , ] Strict adherence to safety regulations and guidelines is paramount when handling and studying this compound.

ANone: The provided research papers do not contain information regarding resistance mechanisms associated with Yunaconitine.

ANone: Research on specific biomarkers related to Yunaconitine's efficacy or adverse effects is currently limited in the provided papers. Further investigation is needed to identify potential biomarkers that could aid in predicting individual responses to Yunaconitine and monitoring its potential toxicity.

A: ** Several analytical techniques are employed for the detection and quantification of Yunaconitine, including:* High-Performance Liquid Chromatography (HPLC): [, , , ] This method is widely used due to its high sensitivity and ability to separate and quantify Yunaconitine in complex mixtures.* Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): [, ] This advanced technique offers even greater sensitivity and specificity, allowing for the detection of trace amounts of Yunaconitine in various matrices.* Thin-Layer Chromatography (TLC):** [, ] While less sensitive than HPLC or UHPLC-MS/MS, TLC provides a rapid and cost-effective method for the preliminary screening and identification of Yunaconitine.

ANone: The provided research papers do not discuss the environmental impact or degradation of Yunaconitine.

ANone: The provided research papers do not provide specific details on the dissolution and solubility of Yunaconitine.

A: Researchers have validated analytical methods for Yunaconitine determination to ensure their reliability and accuracy. [, , , ] These validation procedures typically involve assessing parameters such as linearity, precision, accuracy, recovery, and stability. [, , , ] Rigorous validation is essential for generating reliable and reproducible data in Yunaconitine research.

ANone: While the provided research papers don't specifically address quality control measures for Yunaconitine, implementing robust quality control protocols is critical, especially given its toxicity. Standardizing extraction procedures, characterizing botanical materials, and establishing well-defined analytical methods are essential for ensuring the quality, safety, and efficacy of any Yunaconitine-containing products.

ANone: The provided research papers do not offer information on immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, or research infrastructure related to Yunaconitine.

A: Yunaconitine was first isolated in 1955 from various Aconitum species in China. [, ] Since then, research has focused on:

  • Structural elucidation: Determining its complete chemical structure using various spectroscopic methods. [, , ]
  • Analgesic and anti-inflammatory activity: Demonstrating its potent effects in animal models. [, , ]
  • Toxicity and safety: Investigating its toxicity profile and mechanisms of action. [, , ]
  • Analytical method development: Developing and validating sensitive and specific methods for its detection and quantification. [, , , ]

ANone: Research on Yunaconitine involves collaboration between various disciplines, including:

  • Chemistry: For the isolation, purification, structural characterization, and synthesis of novel analogs. [, , , , , , , , ]
  • Pharmacology: To understand its mechanisms of action, pharmacological effects, and potential therapeutic applications. [, , , ]
  • Toxicology: To investigate its toxicity profile, mechanisms of toxicity, and potential long-term effects. [, , ]
  • Analytical chemistry: For developing sensitive and reliable methods to detect and quantify Yunaconitine in biological and plant samples. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.